Kuguacin R is predominantly found in the leaves, fruits, and seeds of Momordica charantia. This plant is widely distributed in tropical and subtropical regions and has been traditionally used in various cultures for its medicinal properties. The classification of Kuguacin R as a cucurbitane-type triterpenoid highlights its structural characteristics and potential therapeutic benefits. Other related compounds within this category include Kuguacins A through S, which exhibit similar bioactivities .
The synthesis of Kuguacin R can be achieved through various extraction methods from Momordica charantia. Common techniques include:
The technical details involve optimizing parameters such as temperature, time, and solvent concentration to maximize the yield of Kuguacin R while minimizing degradation.
The molecular structure of Kuguacin R can be represented by its chemical formula . It features a complex arrangement typical of cucurbitane-type triterpenoids, characterized by multiple rings and functional groups. The structural elucidation is typically performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), which provide detailed information about the molecular framework and functional groups present in the compound .
Kuguacin R can participate in various chemical reactions typical of triterpenoids. These may include:
The technical details surrounding these reactions often involve specific conditions such as pH, temperature, and catalysts that influence reaction rates and outcomes .
The mechanism of action for Kuguacin R involves several pathways that contribute to its biological effects:
Data supporting these mechanisms are derived from both in vitro studies using cell cultures and in vivo studies involving animal models.
Kuguacin R is characterized by several notable physical and chemical properties:
Relevant analyses often include spectroscopic methods (UV-Vis, IR) to ascertain these properties quantitatively .
Kuguacin R has several promising applications in scientific research:
Research continues to explore the full potential of Kuguacin R across these domains, highlighting its significance as a bioactive compound derived from Momordica charantia.
Momordica charantia L. (Cucurbitaceae), commonly known as bitter melon or bitter gourd, represents a taxonomically significant species within the Cucurbitaceae family due to its exceptionally rich content of cucurbitane-type triterpenoids. This climbing vine, characterized by deeply lobed leaves and distinctively warty fruits, thrives in tropical and subtropical regions across Asia, Africa, and South America. Ethnopharmacological records spanning diverse traditional medicine systems – including Chinese, Ayurvedic, and Amazonian – document the extensive use of M. charantia organs (fruits, leaves, vines, and roots) for managing inflammatory conditions, metabolic disorders, and infectious diseases [1] [6] [10]. The plant's bitterness, a hallmark sensory property, is directly attributable to its high concentration of cucurbitane triterpenoids and their glycosidic derivatives, which serve as chemical defense compounds [4].
Phytochemical investigations over decades have established M. charantia as a veritable biofactory for cucurbitanes, with over 270 structurally distinct cucurbitane-type triterpenoids identified across its various organs [3] [6]. The vines and leaves, in particular, constitute a rich reservoir of these compounds, often yielding higher concentrations than the fruits. This organ-specific distribution reflects ecological adaptation strategies and guides traditional preparation methods. Extraction protocols typically employ ethanol or methanol, often followed by sophisticated chromatographic purification (e.g., silica gel chromatography, HPLC) to isolate individual cucurbitanes like Kuguacin R [4] . The enduring ethnopharmacological relevance of M. charantia is evidenced by ongoing scientific validation of its traditional uses, particularly the potent anti-inflammatory and antiviral activities associated with its triterpenoid constituents [3] [10].
Table 1: Distribution and Significance of Cucurbitane Triterpenoids in Momordica charantia
Plant Part | Traditional Medicinal Use | Key Cucurbitane Compounds | Concentration Range (mg/kg dry weight) | Bioactivity Focus (Traditional/Validated) |
---|---|---|---|---|
Vines & Leaves | Anti-inflammatory, febrifuge, wound healing | Kuguacins (including R), Momordicines I-IV, TCD | 7-1357 [5] | Anti-inflammatory, immunomodulation [4] [10] |
Fruits | Diabetes management, digestive ailments | Momordicosides, Charantins | Moderate (varies with ripeness) | Antidiabetic, antioxidant [3] [6] |
Seeds | Antiparasitic, anti-ulcerative | Karavilosides, Goyaglycosides | Lower compared to vines/leaves | Anthelmintic, antitumor [6] |
Roots | Respiratory infections, gynecological disorders | Trinorcucurbitanes, Balsaminols | Variable | Antimicrobial, cytotoxic |
The isolation journey of Kuguacin R (CAS No: 191097-54-8) reflects the evolution of phytochemical techniques applied to Momordica charantia. Initial characterizations of the plant's bitter principles in the mid-20th century laid the groundwork, but it was not until the application of advanced spectroscopic methods (notably 1D/2D NMR and High-Resolution Mass Spectrometry) that complex cucurbitanes like Kuguacin R could be definitively identified and structurally elucidated [6] . Its formal identification occurred within a broader research initiative focused on the kuguacin series (A-S) isolated from the stems and leaves of M. charantia [5] . Kuguacin R emerged as a major constituent in these tissues, with reported yields reaching 1357 mg/kg of dried plant material, significantly higher than many other kuguacins [5].
Contemporary research on Kuguacin R has shifted towards mechanistic pharmacological studies and structure-activity relationship (SAR) exploration. Significant findings have established its potent anti-inflammatory properties, particularly its ability to modulate cytokine production in immune cells. In lipopolysaccharide (LPS)-stimulated bone marrow-derived dendritic cells (BMDCs), Kuguacin R demonstrated remarkable inhibition of key pro-inflammatory cytokines: Interleukin-6 (IL-6), IL-12 p40, and Tumor Necrosis Factor-alpha (TNF-α) [3]. Its potency against IL-6 (IC50 values often sub-micromolar) frequently surpasses that of synthetic positive controls like SB203580 [3]. This cytokine modulation suggests potential therapeutic relevance for chronic inflammatory disorders. Concurrently, research explores its antimicrobial and antiviral potential, positioning it within the plant's innate defense chemistry [1] . Modern analytical techniques, including HPLC-DAD-MS and preparative chromatography, now enable the precise quantification and isolation of Kuguacin R for ongoing research, solidifying its status as a reference compound for M. charantia standardization and biological studies [1] [4].
Table 2: Key Anti-inflammatory Findings for Kuguacin R from Contemporary Research
Biological Model | Key Inflammatory Stimulus | Major Findings | Reported Potency (IC50 or Significant Inhibition) | Proposed Mechanism/Pathway | Source Context |
---|---|---|---|---|---|
LPS-stimulated Bone Marrow-Derived Dendritic Cells (BMDCs) | Lipopolysaccharide (LPS) | Significant suppression of IL-6, IL-12 p40, and TNF-α cytokine production | IC50 values in sub-micromolar to low micromolar range (e.g., ~0.245 - 0.363 µM for IL-6 inhibition) [3] | Modulation of NF-κB signaling; Potential influence on MAPK pathways (ERK1/2, p38) [3] [10] | In vitro cellular assay [3] |
Macrophage-like cell lines (e.g., RAW 264.7) | LPS or other TLR agonists | Inhibition of nitric oxide (NO) and prostaglandin E2 (PGE2) production; Downregulation of iNOS and COX-2 expression | IC50 typically < 10 µM for NO inhibition | Suppression of IKK/NF-κB pathway; Activation of Nrf2/HO-1 antioxidant pathway [10] | In vitro cellular assay [10] |
Comparative studies with related cucurbitanes | N/A | Kuguacin R often exhibits superior or comparable anti-inflammatory potency compared to many other Momordica cucurbitanes (e.g., Momordicosides, Karavilosides) | More potent than SB203580 (positive control) against IL-6 [3] | SAR highlights importance of the C-19 aldehyde and C-3, C-7, C-25 oxygenation pattern [3] [4] | Structure-Activity Relationship (SAR) |
Kuguacin R (Chemical Formula: C30H48O4; Molecular Weight: 472.70 g/mol) occupies a distinct position within the structurally diverse kuguacin family (A-S) isolated from Momordica charantia. Its defining molecular scaffold is the cucurbitane nucleus (specifically, cucurbit-5-ene), characterized by a tetracyclic 19(10→9β)-abeo-10α-lanost-5-ene skeleton. Key functional groups conferring its unique chemical identity and reactivity include: a C-19 aldehyde (CHO), hydroxyl groups at C-3β, C-7β, and C-25, and a Δ5 double bond. A notable characteristic of Kuguacin R is its existence naturally as a mixture of epimers, likely due to stereochemical flexibility at one of its chiral centers (e.g., C-25), adding complexity to its isolation and analysis [5] . Its isomeric SMILES representation (CC@H[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2C=C[C@]5([C@H]3CCC@@HO)OC4O)C)C) captures this intricate stereochemistry [8].
Functionally, Kuguacin R distinguishes itself from other kuguacins through its balanced bioactivity profile. While many kuguacins exhibit pronounced cytotoxicity (e.g., Kuguacin A, F, S) or relatively weak broad-spectrum activity (e.g., Kuguacin J, N), Kuguacin R demonstrates significant anti-inflammatory efficacy without extreme cytotoxicity observed in compounds like Momordicine I [10]. Its anti-HIV-1 activity, though classified as weak in initial screens alongside kuguacins F-S, remains a component of its functional signature . Structure-Activity Relationship (SAR) analyses within the kuguacin series highlight that its specific oxygenation pattern – the combination of the C-19 aldehyde and the tri-hydroxy substitution (C-3β, C-7β, C-25) – is crucial for its potent cytokine inhibitory effects. This pattern contrasts with pentanor- or trinor-cucurbitacins (e.g., Kuguacins F, G, K, L, M) lacking parts of the side chain, which often show altered or diminished activity profiles . Similarly, glycosylation, as seen in goyaglycosides or momordicosides, generally reduces anti-inflammatory potency compared to the aglycone Kuguacin R [3] [4]. Thus, Kuguacin R represents a chemically optimized scaffold within the M. charantia metabolome for anti-inflammatory signaling modulation.
Table 3: Structural and Functional Comparison of Kuguacin R with Select Kuguacins
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reported Bioactivities (Relative Potency/Notes) | Distinguishing Feature vs. Kuguacin R |
---|---|---|---|---|---|
Kuguacin R | C30H48O4 | 472.70 | Cucurbit-5-ene core, C-19 aldehyde, 3β-OH, 7β-OH, 25-OH, Δ5, epimeric mixture | Potent anti-inflammatory (IL-6, TNF-α inhibition), Weak anti-HIV, Antimicrobial [1] [3] | Reference compound - Balanced anti-inflammatory focus |
Kuguacin F | C30H42O5 | 482.65 | Pentanorcucurbitacin, Highly oxidized, Lactone? | Weak anti-HIV , Cytotoxic (Needles, m.p. 275–276 °C) [5] | Lacks isoprene unit; Higher cytotoxicity |
Kuguacin J | C30H46O3 | 454.69 | Likely reduced oxygenation (only 3 O atoms), Powder (m.p. 166–169 °C) [5] | Weak anti-HIV , Potential P-glycoprotein inhibition [5] | Lower oxygenation; Different functional focus (efflux) |
Kuguacin Q | C29H44O5 | 472.66 | Artifact of extraction, Needles (m.p. 219–221 °C) [5] | Most notable weak anti-HIV activity among initial kuguacins F-S [5] | Artifact formation; C29 backbone; Focus on antiviral |
Kuguacin S | C30H44O4 | 468.67 | Different oxidation state/pattern, Powder (m.p. 174–177 °C) [5] | Antimicrobial, Weak anti-HIV [5] | Altered oxidation pattern; Focus on antimicrobials |
CAS No.: 32986-79-1
CAS No.: 110073-15-9
CAS No.:
CAS No.:
CAS No.: 24794-55-6